N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]benzohydrazide
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Overview
Description
N’-[(E)-(4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxol-5-yl)methylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a C=N-NH functional group, which is derived from the condensation of hydrazine with aldehydes or ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxol-5-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde and benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions such as temperature, solvent, and catalyst concentration can be optimized to maximize the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxol-5-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxol-5-yl)methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anticancer, antimicrobial, and antioxidant properties.
Biological Studies: It is used in studies related to enzyme inhibition and molecular docking to understand its interaction with biological targets.
Industrial Applications: The compound can be used as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of N’-[(E)-(4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxol-5-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular components such as DNA and proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(4-chloro-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide: Known for its antiproliferative activity against cancer cell lines.
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Studied for its crystal structure and potential biological applications.
Uniqueness
N’-[(E)-(4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxol-5-yl)methylidene]benzohydrazide is unique due to its specific structural features, such as the presence of the benzodioxole ring and the dimethoxy and propyl substituents. These features may confer distinct biological activities and chemical reactivity compared to other hydrazone derivatives.
Properties
Molecular Formula |
C20H22N2O5 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H22N2O5/c1-4-8-14-15(11-21-22-20(23)13-9-6-5-7-10-13)17(25-3)19-18(16(14)24-2)26-12-27-19/h5-7,9-11H,4,8,12H2,1-3H3,(H,22,23)/b21-11+ |
InChI Key |
JXNGQCKXJJXZBK-SRZZPIQSSA-N |
Isomeric SMILES |
CCCC1=C(C(=C2C(=C1OC)OCO2)OC)/C=N/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCC1=C(C(=C2C(=C1OC)OCO2)OC)C=NNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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